molecular formula C14H16N2O2 B3016132 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one CAS No. 2361639-37-2

3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one

Cat. No.: B3016132
CAS No.: 2361639-37-2
M. Wt: 244.294
InChI Key: XEJAOHMRUZEUPA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with specific substituents that may influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with acetone in the presence of a suitable catalyst to form the benzodiazepine core .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated benzodiazepines .

Scientific Research Applications

3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. Its structure allows for targeted modifications, making it a valuable compound for research and development in medicinal chemistry .

Properties

IUPAC Name

3,3-dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-12(17)16-9-14(2,3)15-13(18)10-7-5-6-8-11(10)16/h4-8H,1,9H2,2-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJAOHMRUZEUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=CC=CC=C2C(=O)N1)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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